N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride - 1909318-58-6

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

Catalog Number: EVT-1739268
CAS Number: 1909318-58-6
Molecular Formula: C13H16ClF3N2O
Molecular Weight: 308.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate

  • Compound Description: This compound serves as a precursor to azomethine ylides. It is synthesized from readily available starting materials and is used in cycloaddition reactions with various dipolarophiles, including alkenes, alkynes, and diimides. The presence of the trifluoromethyl group enhances regio- and diastereo-control during these reactions. []
  • Relevance: This compound shares the core pyrrolidine ring structure with N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride. The primary difference lies in the substituent at the 3-position of the pyrrolidine ring. In this compound, it's an ethyl carboxylate, whereas in the target compound, it's a carboxamide. []

N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide (To5)

  • Compound Description: This compound is a tocainide analog that exhibits voltage-dependent and use-dependent sodium channel blocking activity in adult skeletal muscle fibers. The constrained amino group in the alpha position of the proline-like cycle contributes to its potency. []
  • Relevance: This compound shares the pyrrolidine-2-carboxamide moiety with N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride. The key difference is the presence of a 2,6-dimethylphenyl group attached to the nitrogen in To5, compared to the benzyl and trifluoromethyl substituents in the target compound. []

N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide (To9)

  • Compound Description: This compound is another tocainide analog with voltage-dependent and use-dependent sodium channel blocking activity. It is structurally similar to To5 but has the amino group constrained in the beta position of the proline-like cycle. []

N-benzyl-tocainide (Benzyl-Toc)

  • Compound Description: This tocainide derivative displays enhanced sodium channel blocking activity compared to tocainide itself. The addition of the benzyl group contributes to its increased potency. []
  • Relevance: This compound highlights the significance of the N-benzyl group, a key structural feature also found in N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride. This shared element suggests potential similarities in their interactions with biological targets. []

1-benzyl-To5 (Benzyl-To5)

  • Compound Description: This N-benzylated analog of To5 demonstrates potent sodium channel blocking activity, though its effectiveness is less pronounced than that of Benzyl-Toc and Benzyl-To9. This difference in activity is attributed to its conformational preferences. []
  • Relevance: This compound combines the pyrrolidine-2-carboxamide core of To5 with the N-benzyl group, a feature it shares with N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride. This structural similarity suggests a potential for comparable pharmacological profiles. []

1-benzyl-To9 (Benzyl-To9)

  • Compound Description: This N-benzylated analog of To9 exhibits exceptional potency as a sodium channel blocker, surpassing the effectiveness of both To9 and Toc. Its high use-dependent behavior is attributed to its spatial arrangement and pKa value. []
  • Relevance: This compound, like Benzyl-To5, incorporates the N-benzyl group found in N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, alongside the pyrrolidine-3-carboxamide core of To9. This shared structural motif suggests the possibility of analogous biological activities. []

N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide (1t)

  • Compound Description: This compound is a potent and orally active tachykinin NK1 receptor antagonist. It exists as separable and stable (R)- and (S)-atropisomers due to restricted rotation around the -C(6)-C(=O)- bond. The (R)-atropisomer exhibits higher antagonistic activity compared to the (S)-atropisomer. []
  • Relevance: Though structurally distinct from N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, this compound highlights the significance of the 3,5-bis(trifluoromethyl)benzyl group in the context of NK1 receptor antagonism. Both compounds share a benzamide structure with variations in the substituents on the benzene ring and the nitrogen atom, offering insights into structure-activity relationships. []

trans3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone

  • Compound Description: This compound is a member of a library of N-substituted pyrrolidine derivatives incorporating a 1,2,4-triazole ring system. This class of compounds is of interest for its potential biological activities, often attributed to the presence of the 1,2,4-triazole moiety. []
  • Relevance: While structurally different from the main compound, both share a pyrrolidine ring system. This compound provides context on the structural diversity of pyrrolidine derivatives and their potential for various biological activities. []

trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole

  • Compound Description: Similar to the previous compound, this molecule is another N-substituted pyrrolidine derivative with a 1,2,4-triazole ring. It's part of a library designed to explore the potential biological activity of such structures. []
  • Relevance: This compound shares both the pyrrolidine ring and the N-benzyl substituent with N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, highlighting the relevance of these structural features in medicinal chemistry. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: This compound acts as a novel, selective cannabinoid CB1/CB2 receptor ligand, exhibiting partial agonist properties at these receptors. Notably, it demonstrates antihyperalgesic and antiallodynic effects in various rat models of chronic pain. []
  • Relevance: This compound highlights the trifluoromethyl group's role in influencing biological activity, a structural feature it shares with N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride. Both compounds incorporate the trifluoromethyl group, albeit in different positions and with distinct core structures. []

N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC)

  • Compound Description: This compound acts as a potent and selective allosteric potentiator of human and rat mGlu2 receptors. It exhibits anxiolytic-like effects in various behavioral assays and demonstrates robust antidepressant-like activity in animal models. []
  • Relevance: Both THIIC and N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride share a benzylamide core structure. The differences in their structures, particularly the presence of the trifluoromethyl group and the imidazole ring in THIIC, contribute to their distinct pharmacological profiles. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

  • Compound Description: This compound is a prodrug designed to deliver the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide upon metabolism. It is well-absorbed following oral administration in rats and is converted to the active anti-inflammatory compound. []
  • Relevance: This compound showcases the application of the trifluoromethyl group in a different chemical class than N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride. The shared presence of the trifluoromethylphenyl moiety suggests potential similarities in their physicochemical properties and metabolic pathways. []

N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA)

  • Compound Description: MPPA functions as a dual inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). It demonstrates good bioavailability and efficacy in reducing inflammatory pain in a rat model, highlighting its therapeutic potential. []
  • Relevance: This compound underscores the versatility of the trifluoromethyl group in drug design. While structurally distinct from N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, both compounds incorporate this group, indicating its potential relevance in various medicinal chemistry applications. []

N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-2-carboxamide (G2)

  • Compound Description: This compound is a patented anti-fascin molecule with anti-migratory and anti-invasive effects, particularly in colorectal cancer cells. It exhibits promising activity in preclinical models, supporting its potential as a therapeutic agent. []
  • Relevance: G2, like N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, incorporates a trifluoromethylbenzyl group. While the core structures differ (indazole in G2, pyrrolidine in the target compound), the shared presence of this group suggests its potential importance in their respective mechanisms of action. []

Properties

CAS Number

1909318-58-6

Product Name

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

IUPAC Name

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride

Molecular Formula

C13H16ClF3N2O

Molecular Weight

308.73 g/mol

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(6-7-17-9-12)11(19)18-8-10-4-2-1-3-5-10;/h1-5,17H,6-9H2,(H,18,19);1H

InChI Key

RZZLRIYRLUFIMV-UHFFFAOYSA-N

SMILES

C1CNCC1(C(=O)NCC2=CC=CC=C2)C(F)(F)F.Cl

Canonical SMILES

C1CNCC1(C(=O)NCC2=CC=CC=C2)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.